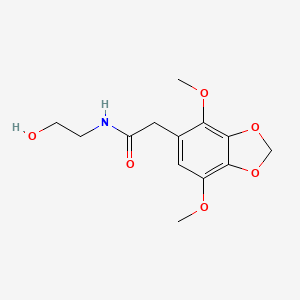![molecular formula C20H17FN2O3S B11470961 4-(4-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470961.png)
4-(4-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex heterocyclic compound It features a thiazolo[4,5-b]pyridine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve scaling up this procedure and optimizing reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE include other thiazole and pyridine derivatives. These compounds share structural similarities but differ in their substituents and overall chemical properties. For example:
Thiazolo[5,4-d]thiazole: Known for its high oxidative stability and rigid planar structure.
Thiazolo[3,2-b]triazole: Features a fused heteroaromatic system with versatile reactivity. The uniqueness of 4-(4-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C20H17FN2O3S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H17FN2O3S/c1-22-19-18(27-20(22)25)16(12-4-3-5-15(10-12)26-2)11-17(24)23(19)14-8-6-13(21)7-9-14/h3-10,16H,11H2,1-2H3 |
InChI Key |
SLNORHSVQGQFPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-fluorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470900.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11470908.png)
![(4E)-2-(3,4-dimethoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11470911.png)
![ethyl 5-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11470912.png)
![methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11470913.png)
![3-(4-Chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11470916.png)
![2-amino-7-{3-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470923.png)
![2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11470929.png)

![7-methyl-4-(2-thienyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11470936.png)
![6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one](/img/structure/B11470941.png)
![2-Amino-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B11470947.png)
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B11470965.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470969.png)
